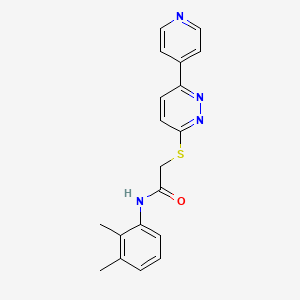

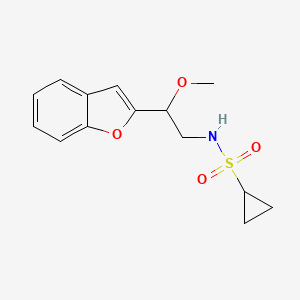

![molecular formula C25H32N4O6S B2690746 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 920430-83-7](/img/structure/B2690746.png)

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Crystal Structure and Biological Studies

Research on derivatives of oxadiazole, specifically focusing on 4,5-dihydro-1,3,4-oxadiazole-2-thiones, has been conducted to understand their crystal structures and potential biological activities. These compounds have been characterized through spectral studies and exhibited significant antibacterial and antioxidant activities. This indicates the potential of oxadiazole derivatives in the development of new antibacterial and antioxidant agents (Subbulakshmi N. Karanth et al., 2019).

Molecular Mimics in Crystal Formation

Studies have also been conducted on the synthesis of molecular mimics to influence crystal formation, focusing on sulfathiazole and sulfapyridine. These mimics have shown to selectively influence the crystallization process, revealing the intricate role of molecular structure in crystal nucleation and growth (S. Lawrence et al., 2010).

Aromatic Sulfonamide Inhibitors

Research on aromatic sulfonamide inhibitors for carbonic anhydrases provides insight into the therapeutic applications of sulfonamide derivatives. These compounds have demonstrated potent inhibitory activity against several carbonic anhydrase isoforms, highlighting their potential in developing treatments for conditions associated with altered enzyme activity (C. Supuran et al., 2013).

Polymer Materials with Oxadiazole Units

Another significant application area is in the development of polymer materials, where oxadiazole-containing compounds have been utilized for their unique electronic properties. These materials have been investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices, demonstrating the versatility of oxadiazole derivatives in advanced material applications (Changsheng Wang et al., 2001).

Mechanism of Action

Target of Action

The compound “4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a sulfonamide , a class of compounds known for their antimicrobial activity. They work by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .

Mode of Action

As a sulfonamide, “4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” could potentially inhibit the synthesis of folic acid in bacteria, thereby preventing the bacteria from growing and reproducing .

Biochemical Pathways

The compound could potentially affect the folic acid synthesis pathway in bacteria, leading to a decrease in bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract and are distributed throughout body tissues .

Result of Action

If “4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” acts similarly to other sulfonamides, it could potentially lead to a decrease in bacterial growth and reproduction .

Action Environment

The efficacy and stability of “4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” could potentially be influenced by factors such as pH, temperature, and the presence of other substances .

properties

IUPAC Name |

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O6S/c1-16(2)14-29(15-17(3)4)36(31,32)20-10-7-18(8-11-20)23(30)26-25-28-27-24(35-25)19-9-12-21(33-5)22(13-19)34-6/h7-13,16-17H,14-15H2,1-6H3,(H,26,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYVEFKTRIDZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2690675.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2690676.png)

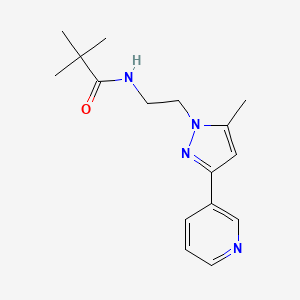

![N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]but-2-ynamide](/img/structure/B2690678.png)

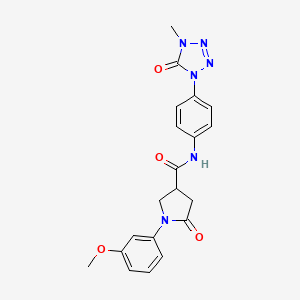

![2-(2-Bromo-4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2690680.png)

![Methyl N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2690682.png)

![N-(3-chloro-4-methylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2690684.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2690685.png)

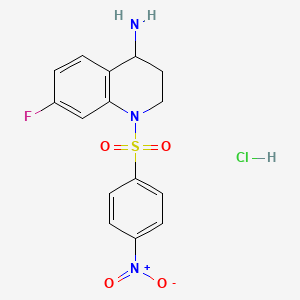

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2690686.png)